![molecular formula C21H23N3O2 B10997525 N-[3-(acetylamino)phenyl]-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B10997525.png)
N-[3-(acetylamino)phenyl]-4-(1-methyl-1H-indol-3-yl)butanamide
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Overview
Description
N-[3-(acetylamino)phenyl]-4-(1-methyl-1H-indol-3-yl)butanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-4-(1-methyl-1H-indol-3-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Acetylation: The amino group on the phenyl ring is acetylated using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-4-(1-methyl-1H-indol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-4-(1-methyl-1H-indol-3-yl)butanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-3-ylmethyl)-3-(acetylamino)phenylacetamide
- N-(1-methyl-1H-indol-3-yl)-3-(acetylamino)phenylacetamide
Uniqueness
N-[3-(acetylamino)phenyl]-4-(1-methyl-1H-indol-3-yl)butanamide is unique due to its specific substitution pattern on the indole ring and the presence of both acetylamino and butanamide moieties
Biological Activity
N-[3-(acetylamino)phenyl]-4-(1-methyl-1H-indol-3-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound's molecular formula is C21H23N3O2, with a molecular weight of approximately 349.4 g/mol. Its structure features an indole moiety linked to a butanamide backbone and an acetylamino group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H23N3O2 |
Molecular Weight | 349.4 g/mol |
Structural Features | Indole, Acetylamino, Butanamide |
Pharmacological Activity
Preliminary studies indicate that this compound exhibits significant anti-inflammatory and analgesic properties. These characteristics suggest its potential utility in treating conditions such as arthritis and chronic pain. The indole structure is often associated with a variety of biological effects, including antitumor and antimicrobial activities.
The compound's mechanism of action may involve interactions with various biological targets, including:
- Histone Deacetylases (HDACs) : Indole derivatives have been reported to inhibit HDACs, which play a role in cancer progression.
- Inflammatory Pathways : The acetylamino group may modulate inflammatory responses by influencing cytokine production.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound. Here are notable findings:
- Antitumor Activity : A study demonstrated that structurally similar indole derivatives exhibited significant antiproliferative effects against various cancer cell lines, suggesting a potential role for this compound in cancer therapy .
- Anti-inflammatory Effects : Research indicated that compounds with similar acetylamino groups showed reduced inflammation in animal models, supporting the hypothesis that this compound may possess comparable effects .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
N-(4-acetamidophenyl)-4-(1-methylindol-3-yl)butanamide | C18H22N2O2 | Similar structure without phenolic substitution | Anticancer activity |
N-(2-acetylaminophenyl)-4-(indol-3-yl)butanamide | C18H22N2O2 | Acetylamino group on different position | Anti-inflammatory |
5-Methylindole derivatives | Varies | Indole core with various substitutions | Antimicrobial properties |
Properties
Molecular Formula |
C21H23N3O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-4-(1-methylindol-3-yl)butanamide |
InChI |
InChI=1S/C21H23N3O2/c1-15(25)22-17-8-6-9-18(13-17)23-21(26)12-5-7-16-14-24(2)20-11-4-3-10-19(16)20/h3-4,6,8-11,13-14H,5,7,12H2,1-2H3,(H,22,25)(H,23,26) |
InChI Key |
CZAVLFYASGLJSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCCC2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
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